molecular formula C14H11Cl2NO B387800 N-(3,4-dichlorophenyl)-4-methylbenzamide CAS No. 86886-82-0

N-(3,4-dichlorophenyl)-4-methylbenzamide

Cat. No.: B387800
CAS No.: 86886-82-0
M. Wt: 280.1g/mol
InChI Key: MOUZICNKNGGSKY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-methylbenzamide is a high-purity chemical compound supplied for research and development purposes. This compound belongs to a class of N-substituted benzamides that are of significant interest in modern chemical and pharmacological research . Historically, such structures were investigated by pharmaceutical companies for their potential biological activities, placing them within an important framework for structure-activity relationship (SAR) studies . Researchers utilize this compound as a key intermediate or reference standard in the synthesis of more complex molecules and for exploring the properties of dichlorophenyl-based amides. Its defined molecular structure makes it a valuable building block in organic synthesis and medicinal chemistry research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for adhering to all applicable laws and regulations governing the handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZICNKNGGSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl 4 Methylbenzamide

Established Synthetic Pathways for N-(3,4-dichlorophenyl)-4-methylbenzamide Synthesis

The creation of the robust amide bond in this compound is typically achieved through well-established amidation reactions. These methods focus on the coupling of an amine with a carboxylic acid or its activated derivative.

Amidation Reactions for Benzamide (B126) Core Formation

The most common and direct method for synthesizing this compound involves the reaction of 3,4-dichloroaniline (B118046) with an activated form of 4-methylbenzoic acid. The classic Schotten-Baumann reaction provides a robust framework for this transformation. organic-chemistry.orgresearchgate.net This reaction typically employs an acyl chloride, in this case, 4-methylbenzoyl chloride, which reacts with the amine in the presence of a base. organic-chemistry.orgnih.govsigmaaldrich.com

The mechanism begins with the nucleophilic attack of the nitrogen atom of 3,4-dichloroaniline on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. nih.gov This forms a tetrahedral intermediate. Subsequently, a base, commonly an aqueous solution of sodium hydroxide (B78521) or pyridine (B92270), facilitates the removal of a proton from the nitrogen atom and promotes the elimination of the chloride leaving group, yielding the final amide product, this compound. nih.govoatext.com The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction. organic-chemistry.orgoatext.com

An alternative to the Schotten-Baumann conditions involves the use of coupling reagents to activate the carboxylic acid in situ. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the amide bond formation between 4-methylbenzoic acid and 3,4-dichloroaniline under milder conditions. researchgate.net

Optimization of Reaction Conditions and Yield for this compound

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. The Schotten-Baumann reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water, where the reactants and product remain in the organic phase while the base neutralizes the generated acid in the aqueous phase. researchgate.net

The selection of the base and its concentration is critical. While aqueous sodium hydroxide is effective, organic bases like pyridine can also be employed and sometimes act as superior acylating catalysts. oatext.com The temperature is typically kept at room temperature or slightly above to ensure a reasonable reaction rate without promoting side reactions. organic-chemistry.org Vigorous stirring is essential to maximize the interfacial area between the two phases in a biphasic system. nih.gov

Below is a representative data table illustrating the optimization of a similar benzanilide (B160483) synthesis, showcasing the impact of different parameters on the reaction yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane/WaterNaOH25285
2Diethyl Ether/WaterNaOH25278
3Toluene/WaterK₂CO₃50482
4DichloromethanePyridine25390
5TetrahydrofuranTriethylamine60588

This table is a generalized representation based on typical optimization studies for benzanilide synthesis.

Stereoselective Synthesis Approaches for this compound Analogues

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may possess unique biological activities. Introducing chirality can be achieved by modifying either the aniline (B41778) or the benzoyl moiety.

One approach involves the use of a chiral auxiliary on one of the starting materials to direct the formation of a specific stereoisomer. For instance, if a chiral center is present in a substituent on the 4-methylbenzoyl chloride or the 3,4-dichloroaniline, the coupling reaction can lead to diastereomeric products. The separation of these diastereomers or the use of a stereoselective catalyst can provide access to enantiomerically pure analogues.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another avenue for introducing stereochemistry into analogues. For some N-aryl amides with bulky ortho-substituents, the rotation around the aryl-carbonyl or aryl-nitrogen bond can be hindered, leading to stable, separable atropisomers. Organocatalytic methods, for example using chiral isothiourea catalysts, have been developed for the atroposelective N-acylation of aniline derivatives, providing a route to axially chiral anilides with high enantioselectivity. nih.gov While the target molecule does not have ortho-substituents that would lead to stable atropisomers at room temperature, this methodology is highly relevant for the synthesis of more sterically hindered analogues.

Advanced Synthetic Strategies and Novel Methodologies

Beyond the classical approaches, modern synthetic chemistry offers more advanced and sustainable methods for the preparation of this compound and its derivatives. These include transition metal-catalyzed reactions and green chemistry approaches.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal catalysis has revolutionized amide bond formation, often allowing for the use of less activated starting materials under milder conditions. Palladium and copper are the most commonly employed metals for this purpose.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions can be used to form the C-N bond of the amide. For example, a palladium catalyst can facilitate the coupling of 3,4-dichloroaniline with an activated derivative of 4-methylbenzoic acid, such as a thioester or an acid anhydride. More advanced methods involve the direct C-H activation of a suitable precursor. While not directly applied to the title compound, palladium-catalyzed methods for the synthesis of N-aryl carbamates from aryl halides and sodium cyanate (B1221674) in the presence of an alcohol have been developed, showcasing the power of this approach for C-N bond formation. google.comresearchgate.net

Copper-Catalyzed Synthesis: Copper-catalyzed reactions represent a more economical alternative to palladium-based systems for amidation. Copper catalysts can promote the coupling of aryl halides with amides (Ullmann condensation) or the direct amidation of carboxylic acids with amines. Copper(II) acetate (B1210297) has been used as a catalyst for the intramolecular C-H amination of ortho-methylbenzamides to synthesize isoindolinones under microwave irradiation, demonstrating the potential of copper in facilitating C-N bond formation. nih.gov Such catalytic systems could be adapted for the intermolecular synthesis of this compound from 3,4-dichloroaniline and 4-methylbenzoic acid or its derivatives.

Green Chemistry Approaches for Sustainable this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved through the use of safer solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. oatext.commdpi.comsld.cu The synthesis of various amides and heterocyclic compounds has been successfully achieved under microwave-assisted, solvent-free conditions. oatext.comrsc.orgresearchgate.netnih.gov This approach minimizes the use of volatile organic solvents, reducing waste and environmental pollution. For the synthesis of this compound, a mixture of 3,4-dichloroaniline and 4-methylbenzoyl chloride could potentially be reacted on a solid support like alumina (B75360) or silica (B1680970) under microwave irradiation to afford the desired product efficiently. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry. Solvent-free, or solid-state, reactions can be promoted by grinding the reactants together, sometimes with a catalytic amount of a substance, or by heating the mixture. researchgate.net For example, a green method for amide synthesis from a carboxylic acid and urea (B33335) using boric acid as a catalyst under solvent-free conditions has been reported, which could be explored for the synthesis of the title compound.

The use of water as a solvent is another green alternative. While organic reactants may have low solubility in water, performing the reaction in an aqueous medium can simplify workup procedures and avoid the use of toxic organic solvents. researchgate.net

Below is a table summarizing various green synthetic approaches applicable to amide synthesis.

ApproachConditionsAdvantages
Microwave-AssistedSolvent-free or on solid support (e.g., alumina)Reduced reaction times, higher yields, energy efficient. sld.cunih.gov
Solvent-FreeGrinding or direct heating of reactantsEliminates solvent waste, simplified workup. researchgate.net
Aqueous MediaUse of water as a solventEnvironmentally benign, non-toxic, non-flammable. researchgate.net

Chemical Reactivity and Derivatization of this compound

The presence of two aromatic rings, an amide linkage, and a benzylic methyl group provides multiple sites for chemical modification, allowing for a diverse range of transformations.

Electrophilic Aromatic Substitution Reactions on Dichlorophenyl and Methylbenzamide Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on this compound is governed by the directing effects of the substituents on each ring.

On the 4-methylbenzamide (B193301) ring, the 4-methyl group is an activating, ortho, para-director, while the amide group, specifically the carbonyl, is a deactivating, meta-director. However, the nitrogen atom of the amide has a lone pair that can be donated to the ring, making the -NHCO- group as a whole an ortho, para-directing group. The activating effect of the methyl group and the ortho, para-directing effect of the amide nitrogen work in concert, directing incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5).

On the 3,4-dichlorophenyl ring, the chlorine atoms are deactivating but ortho, para-directing substituents. The amide linkage (-NH-) is an activating, ortho, para-director. The combined directing effects would favor substitution at positions ortho and para to the strongly activating amino group, which are positions 2 and 5. Position 2 is sterically hindered by the adjacent amide bond. Position 5 is also influenced by the ortho directing effect of the chlorine at position 4. Therefore, substitution at position 5 is the most likely outcome.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring SystemMajor Product(s)Minor Product(s)Rationale
4-Methylbenzamide Substitution at C3 and C5The methyl group is an activating, ortho, para-director, and the amide is an ortho, para-director.
3,4-Dichlorophenyl Substitution at C5Substitution at C2The amide is a strongly activating ortho, para-director, while the chloro groups are deactivating ortho, para-directors. Position 5 is electronically favored and less sterically hindered than position 2.

Oxidative Transformations of this compound

The primary site for oxidation on this compound is the benzylic methyl group of the 4-methylbenzamide moiety. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation is a common method for the preparation of substituted benzoic acids. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. masterorganicchemistry.com

Another potential oxidative transformation involves the cyclization of derivatives. For instance, N-allyl benzamides can undergo oxidative cyclization to form oxazolines, a reaction that can be catalyzed by various reagents. nih.govchemrxiv.orgnih.govlookchem.comchemrxiv.org If an allyl group were introduced onto the nitrogen atom of the amide, a similar transformation could be envisaged for a derivative of this compound. The dichlorophenyl ring is generally resistant to oxidation under these conditions.

Table 2: Potential Oxidative Transformations of this compound and its Derivatives

ReactionReagents and ConditionsProduct
Benzylic Oxidation KMnO₄, heatN-(3,4-dichlorophenyl)-4-carboxybenzamide
Oxidative Cyclization (of N-allyl derivative) Iodoarene catalyst, co-oxidant2-(4-(N-(3,4-dichlorophenyl)carbamoyl)phenyl)oxazoline

Reductive Transformations of this compound

The reduction of this compound can target several functional groups. The dichlorophenyl ring can undergo reductive dehalogenation, where one or both chlorine atoms are replaced by hydrogen. This can be achieved using various reducing agents, including anaerobic microorganisms which have been shown to dechlorinate dichloroanilines. asm.org Catalytic hydrogenation with a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a base can also effect dehalogenation.

The amide bond itself is relatively resistant to reduction but can be reduced to an amine under harsh conditions, for example, using sodium borohydride (B1222165) in diglyme (B29089) at high temperatures. psu.edu This would yield N-((3,4-dichlorophenyl)methyl)-4-methylaniline.

Furthermore, if a nitro group were introduced onto either aromatic ring through electrophilic substitution, it could be readily reduced to an amino group using reagents like tin in hydrochloric acid or catalytic hydrogenation. youtube.comyoutube.com

Table 3: Potential Reductive Transformations of this compound

ReactionReagents and ConditionsProduct
Reductive Dehalogenation Anaerobic microorganisms or H₂, Pd/C, baseN-(monochlorophenyl)-4-methylbenzamide or N-phenyl-4-methylbenzamide
Amide Reduction NaBH₄, diglyme, 162 °CN-((3,4-dichlorophenyl)methyl)-4-methylaniline
Nitro Group Reduction (of a nitrated derivative) Sn, HCl or H₂, Pd/CN-(amino-dichlorophenyl)-4-methylbenzamide or N-(3,4-dichlorophenyl)-amino-4-methylbenzamide

Functional Group Interconversions on this compound

Functional group interconversions offer pathways to a wide array of derivatives. fiveable.meorganic-chemistry.orgyoutube.comyoutube.com The amide bond can be hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline and 4-methylbenzoic acid.

The benzylic methyl group is a versatile handle for functionalization. Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator, such as light or AIBN, to form N-(3,4-dichlorophenyl)-4-(bromomethyl)benzamide. chemistrysteps.commasterorganicchemistry.comyoutube.comchadsprep.comlibretexts.org The resulting benzylic bromide is a valuable intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.

Table 4: Key Functional Group Interconversions for this compound

ReactionReagents and ConditionsProduct
Amide Hydrolysis H₃O⁺ or OH⁻, heat3,4-Dichloroaniline and 4-Methylbenzoic acid
Benzylic Bromination NBS, AIBN or light, CCl₄N-(3,4-dichlorophenyl)-4-(bromomethyl)benzamide
Conversion of Benzylic Bromide Various nucleophiles (e.g., OH⁻, RO⁻, NH₃, CN⁻)N-(3,4-dichlorophenyl)-4-(hydroxymethyl)benzamide, N-(3,4-dichlorophenyl)-4-(alkoxymethyl)benzamide, N-(3,4-dichlorophenyl)-4-(aminomethyl)benzamide, N-(3,4-dichlorophenyl)-4-(cyanomethyl)benzamide

Synthesis and Characterization of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the systematic investigation of structure-activity relationships in various applications.

Structural Modifications of the Dichlorophenyl Ring

Analogs with modified dichlorophenyl rings can be synthesized by reacting 4-methylbenzoyl chloride with a variety of substituted anilines. The general synthetic route involves the acylation of the aniline derivative. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

By employing different aniline starting materials, a wide range of analogs can be prepared. For example, using anilines with different halogen substitution patterns (e.g., 2,4-dichloroaniline, 3,5-dichloroaniline) or with other substituents such as methyl, methoxy, or nitro groups would yield the corresponding N-substituted-4-methylbenzamide analogs. The synthesis of various N-aryl benzamides from substituted anilines and benzoyl chlorides is a well-established methodology. researchgate.netnih.gov

Table 5: Synthesis of this compound Analogs via Acylation of Substituted Anilines

Substituted AnilineProduct
2,4-DichloroanilineN-(2,4-dichlorophenyl)-4-methylbenzamide
3,5-DichloroanilineN-(3,5-dichlorophenyl)-4-methylbenzamide
3-Chloro-4-fluoroanilineN-(3-chloro-4-fluorophenyl)-4-methylbenzamide
3,4-DimethylanilineN-(3,4-dimethylphenyl)-4-methylbenzamide

The characterization of these newly synthesized analogs would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures, along with melting point analysis to assess their purity.

Substituent Variations on the 4-Methylbenzamide Moiety

The 4-methylbenzamide portion of the molecule presents multiple opportunities for structural diversification. Modifications can be targeted at the methyl group or the aromatic ring itself to explore structure-activity relationships (SAR).

A prominent strategy for modifying the 4-methyl group involves its functionalization to introduce new chemical entities. Research on analogous N-phenylbenzamide structures has demonstrated the feasibility of such modifications. For instance, a key synthetic approach involves preserving the N-phenyl-4-methylbenzamide backbone while introducing various substituents onto the methyl group. wikipedia.org In one such study, the methyl group of a 4-methylbenzamide derivative was functionalized by linking various purine (B94841) derivatives via the N-9 atom of the purine. wikipedia.org This was achieved by first synthesizing a chlorine derivative of the 4-methylbenzamide and subsequently condensing it with the potassium salt of the desired purine. wikipedia.org This method highlights a versatile pathway to append complex heterocyclic systems to the 4-methylbenzamide core, thereby expanding the chemical space and potential biological interactions.

The general synthetic sequence for such a modification on a related scaffold is outlined below:

Starting Material: 4-Methylbenzoyl chloride is reacted with an appropriate aniline (e.g., 3-(trifluoromethyl)aniline) to form the core N-phenyl-4-methylbenzamide structure.

Halogenation: The methyl group is halogenated, typically using a radical initiator, to provide a reactive handle (e.g., 4-(bromomethyl)benzoyl derivative).

Condensation: The halogenated intermediate is then condensed with a nucleophile, such as the potassium salt of a purine derivative, in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org

Starting Moiety Reagents Introduced Substituent Reference
4-Methylbenzamide1. NBS, AIBN2. Purine, K₂CO₃, DMFPurine-9-yl-methyl wikipedia.org
4-Methylbenzamide1. NBS, AIBN2. Thiol, BaseAlkyl/Aryl-thiomethylGeneral Method
4-Methylbenzamide1. Oxidation (e.g., KMnO₄)2. Amide CouplingCarboxamideGeneral Method

This table is illustrative of potential synthetic transformations based on established chemical principles.

Isosteric Replacements and Bioisosterism in this compound Scaffolds

Isosterism and bioisosterism are foundational concepts in drug design, involving the substitution of an atom or group with another that possesses similar physical or chemical properties, leading to similar biological activity. uwindsor.ca This strategy is frequently employed to enhance potency, selectivity, and pharmacokinetic profiles. uwindsor.ca For the this compound scaffold, isosteric replacements can be considered for the central amide bond, the phenyl rings, and the chlorine substituents.

Amide Bond Isosteres: The amide bond is crucial for the structural integrity of many biologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. uwindsor.ca However, its susceptibility to enzymatic hydrolysis can limit in vivo stability. Replacing the amide bond with more stable isosteres is a common optimization strategy.

Ureas and Thioureas: Urea and thiourea (B124793) groups can also serve as amide isosteres. For example, N-(3,4-dichlorophenyl)-N′-(4-methylbenzoyl)thiourea has been synthesized by reacting 4-methylbenzoyl chloride with potassium thiocyanate, followed by reaction with 3,4-dichloroaniline.

Heterocycles: Five-membered heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are widely used as amide bond bioisosteres. uwindsor.ca These rings can mimic the trans-amide conformation and maintain the spatial arrangement of the flanking phenyl rings while offering improved metabolic stability. uwindsor.ca For instance, a 1,2,4-oxadiazole (B8745197) could be synthesized from a nitrile precursor on one fragment and a hydroxylamine (B1172632) on the other, followed by cyclization.

Ring Isosteres: The phenyl rings in the this compound scaffold can also be replaced with other aromatic or non-aromatic cyclic systems to modulate properties like solubility, lipophilicity, and metabolic stability.

Heteroaromatic Rings: Replacing one of the phenyl rings with a pyridine, thiophene, or pyrazole (B372694) ring can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic profile.

Saturated Rings: Modern drug design often employs the replacement of phenyl rings with saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) to improve physicochemical properties. These replacements can maintain the geometric vectors of the original phenyl ring while increasing the fraction of sp³ carbons (Fsp³), which often correlates with improved clinical success.

Original Group Isosteric Replacement Rationale Potential Synthetic Method Reference
Amide (-CONH-)Thioamide (-CSNH-)Alters electronics, maintains geometryTreatment with Lawesson's reagent wikipedia.org
Amide (-CONH-)1,2,4-OxadiazoleImproves metabolic stability, mimics trans geometryReaction of an amidoxime (B1450833) with an acyl chloride uwindsor.canih.gov
Amide (-CONH-)Urea (-NHCONH-)Modifies H-bonding, potential for improved potencyReaction of an isocyanate with an amine uwindsor.ca
Phenyl RingPyridine RingIntroduces H-bond acceptor, alters polaritySuzuki or Stille coupling with pyridyl boronic acids/stannanes rsc.org
3,4-Dichloro substitution3-CF₃, 4-Cl substitutionModulate electronic and steric propertiesSynthesis from corresponding substituted anilinesN/A

Regioselective Synthesis of Novel this compound Derivatives

The regioselective introduction of new functional groups onto the aromatic rings of this compound is a powerful tool for generating novel derivatives with tailored properties. Directed ortho-metalation (DoM) and transition metal-catalyzed C-H functionalization are key strategies for achieving high regioselectivity.

Directed ortho-Metalation (DoM): DoM is a highly effective method for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The amide functionality in the target molecule can act as a potent DMG. wikipedia.org The general process involves the coordination of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the amide's carbonyl oxygen. This brings the lithium's alkyl group into proximity with the ortho proton on the benzamide ring, facilitating its deprotonation to form an aryllithium intermediate. uwindsor.cabaranlab.org This intermediate can then be quenched with a wide variety of electrophiles to introduce new substituents exclusively at the C-3 position of the 4-methylbenzamide ring.

Mechanism:

Coordination of alkyllithium to the amide oxygen.

Deprotonation of the ortho C-H bond on the benzamide ring.

Reaction of the resulting aryllithium with an electrophile (e.g., I₂, Me₃SiCl, aldehydes).

The secondary amide proton (-NH-) can also direct metalation to the ortho position of the dichlorophenyl ring. The relative acidity of the protons and steric factors will influence the site of metalation.

Regioselective Halogenation: Introducing a halogen atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While traditional electrophilic aromatic halogenation of N-aryl amides can lead to mixtures of ortho and para products, modern methods offer superior regioselectivity. nih.gov

Palladium-Catalyzed Halogenation: Mild, palladium-catalyzed methods using N-halosuccinimides (NCS, NBS, NIS) as the halogen source can achieve regioselective halogenation of arene C-H bonds. organic-chemistry.org The regioselectivity is often directed by the steric and electronic nature of existing substituents and the ligand environment of the palladium catalyst.

Oxidative Halodeboronation: A novel approach involves a carbonyl-directed C-H borylation, followed by a regioselective oxidative halodeboronation. nih.gov This two-step, one-pot procedure allows for the precise installation of a halogen at the ortho position of an N-aryl amide. nih.gov

These advanced synthetic methods provide a robust toolkit for the precise and controlled diversification of the this compound scaffold, enabling the synthesis of novel derivatives for further investigation.

Reaction Type Reagents Target Site Outcome Reference
Directed ortho-Metalation1. s-BuLi, TMEDA2. Electrophile (E⁺)C3 of 4-methylbenzamide ringIntroduction of E at C3 wikipedia.orgorganic-chemistry.org
Pd-Catalyzed C-H HalogenationPd(OAc)₂, N-halosuccinimideAromatic C-H bondRegioselective introduction of Cl, Br, or I organic-chemistry.org
Regioselective NitrationTBAN-TFAAElectron-rich aromatic positionIntroduction of NO₂ group nih.gov

Molecular Interactions and Preclinical Biological Activity Studies of N 3,4 Dichlorophenyl 4 Methylbenzamide

Elucidation of Molecular Targets and Pathways for N-(3,4-dichlorophenyl)-4-methylbenzamide

The benzamide (B126) chemical structure is a key feature in many compounds designed for enzyme inhibition. While direct studies on this compound are not extensively detailed, research on structurally related molecules provides significant insight into its potential enzyme inhibition profile. The 4-methylbenzamide (B193301) moiety is known for its inhibitory effects on p38 kinase. biosynth.com Furthermore, the broader N-phenylbenzamide scaffold has been used as a basis for developing inhibitors against various enzymes.

Key potential enzyme targets for compounds with similar structural motifs include:

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine amidase involved in the regulation of pain-signaling lipid messengers. nih.gov Pharmacological inhibition of FAAH is a therapeutic strategy, and benzamide derivatives are among the classes of compounds explored as inhibitors. nih.gov Inhibition of FAAH can prevent and reverse tolerance to certain analgesics, suggesting a role in pain modulation pathways. nih.gov

Protein Kinases: The 4-methylbenzamide backbone is a scaffold used in the design of protein kinase inhibitors. nih.gov For instance, derivatives of N-(3-trifluoromethyl-phenyl)-4-methylbenzamide have been synthesized to target kinases by binding to the ATP pocket and an adjacent allosteric site. nih.gov Additionally, inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response, have been developed from methylbenzamide structures. acs.org

Phosphodiesterase 4 (PDE4): Certain dichlorinated benzamide compounds have been identified as inhibitors of PDE4, an enzyme that regulates cyclic AMP levels and is crucial in inflammatory processes.

15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory pathways, and various heterocyclic scaffolds, including those related to amides, are known to be potent LOX inhibitors. nih.gov

The activation of enzymes by small molecules is another area of study, with methods like light or magnetic fields being used to trigger enzymatic reactions for specific applications, though this has not been specifically linked to this compound. mdpi.com

Table 1: Potential Enzyme Inhibition Profiles Based on Structurally Related Compounds

Enzyme Target Related Inhibitor Class/Compound Observed Effect Citation
p38 Kinase 4-Methylbenzamide Inhibition biosynth.com
Protein Kinases N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives Inhibition of protein kinases nih.gov
Fatty Acid Amide Hydrolase (FAAH) Benzamide derivatives (e.g., URB597) Inhibition of FAAH, elevation of substrates nih.govnih.gov
Phosphodiesterase 4 (PDE4) N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide Inhibition of PDE4
15-Lipoxygenase (15-LOX) Various amide-containing scaffolds Inhibition of 15-LOX nih.gov

The this compound structure contains moieties found in ligands for several receptor families.

Neurokinin-2 (NK2) Receptors: There is significant evidence linking the 3,4-dichlorophenyl group to potent antagonism of the NK2 receptor, which is a G-protein coupled receptor (GPCR) for the neuropeptide neurokinin A. nih.govpatsnap.com A novel class of selective NK2 antagonists was designed based on a structure incorporating a 3,4-dichlorophenyl group. nih.gov These compounds demonstrated high functional potency in assays and good metabolic stability. nih.gov One such antagonist showed an IC50 of 4 nM for the NK2 receptor and excellent selectivity over the related NK1 and NK3 receptors. nih.gov Tachykinin receptors like NK2 are involved in various physiological processes, and their activation typically leads to the stimulation of a phosphatidylinositol-calcium second messenger system. patsnap.comnih.gov

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on GABA-A and GABA-B receptors. wikipedia.orgtocris.com The GABA-A receptor is a ligand-gated ion channel that is a target for benzodiazepines, which act as positive allosteric modulators. wikipedia.orgnih.gov While various chemical structures can modulate GABA receptors, no specific studies directly linking this compound to GABA receptor binding or modulation were identified in the provided search results. nih.govnih.gov

Opioid Receptors: Opioid receptors (mu, delta, and kappa) are GPCRs that are central to pain modulation. guidetopharmacology.orgpainphysicianjournal.com The design of ligands for these receptors often incorporates specific phenyl-containing scaffolds. nih.gov For example, compounds with a 2,3-dichlorophenyl piperazine (B1678402) moiety have been developed as ligands targeting both mu-opioid (MOR) and dopamine (B1211576) D3 receptors. nih.gov However, there is no direct evidence from the search results to suggest that this compound is a ligand for opioid receptors. nih.govmedchemexpress.com

Metabotropic Glutamate (mGlu) Receptors: mGlu receptors are a family of GPCRs that modulate neuronal excitability. nih.govnews-medical.net Positive allosteric modulators (PAMs) have been developed for these receptors, particularly for the mGlu4 subtype, as potential therapeutics for conditions like Parkinson's disease. nih.gov Notably, compounds containing chlorophenyl amide structures, such as N-(3-chlorophenyl)picolinamide, have been identified as systemically active mGlu4 PAMs. nih.gov This indicates that the general structure of this compound is relevant to mGlu receptor modulation, although direct binding studies for this specific compound were not found.

Table 2: Receptor Binding and Modulation Profile

Receptor Target Evidence for this compound Interaction Details from Structurally Related Compounds Citation
Neurokinin-2 (NK2) Receptor Strong (by inference) Derivatives with a 3,4-dichlorophenyl group are potent and selective NK2 antagonists. nih.gov
GABA Receptors No direct evidence found General target for diverse chemical structures. wikipedia.orgnih.govnih.gov
Opioid Receptors No direct evidence found Dichlorophenyl moieties are present in some multi-target opioid receptor ligands. nih.govnih.gov
mGlu Receptors No direct evidence found Chlorophenyl amide structures have been identified as mGlu4 receptor PAMs. nih.gov

The interaction of this compound with its protein targets is governed by its three-dimensional structure and chemical properties. While crystal structures for the exact compound are not detailed, analysis of closely related molecules provides insight into its likely binding conformations.

Studies on N-(2,6-dichlorophenyl)-4-methylbenzamide reveal that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of approximately 79.7°. nih.gov A similar non-planar conformation is seen in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, where the two benzene (B151609) rings are tilted by 82.5°. nih.gov This twisted conformation is a critical feature for fitting into specific binding pockets.

The central amide group (–NH–C(=O)–) is a key interaction point. It is typically planar and capable of forming crucial hydrogen bonds. In related crystal structures, intermolecular N—H⋯O hydrogen bonds are observed, linking molecules into chains or dimers. nih.govnih.gov This hydrogen-bonding capability is essential for anchoring the ligand within a protein's active site. The conformation of the N-H and C=O bonds in the amide segment are generally anti to each other. nih.gov These structural features—a twisted inter-ring conformation and a planar, hydrogen-bonding amide core—are fundamental to the protein-ligand interaction mechanisms of this class of compounds.

Based on its likely activity as a neurokinin-2 (NK2) receptor antagonist, this compound would be expected to modulate specific downstream cellular signaling pathways. NK2 receptors are G-protein coupled receptors that primarily couple to Gq/11 proteins. nih.gov

Blockade of the NK2 receptor by an antagonist like this compound would inhibit the following cascade:

Prevention of Gq/11 protein activation.

Inhibition of phospholipase C (PLC) activity.

Reduction in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Decreased production of the second messengers inositol (B14025) (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG).

Consequent prevention of downstream events, such as the IP3-mediated release of intracellular calcium and the DAG-mediated activation of protein kinase C (PKC). nih.gov

By inhibiting this pathway, the compound can block the cellular responses typically triggered by the endogenous NK2 ligand, neurokinin A.

In Vitro Preclinical Biological Activity Assessments

The preclinical biological activity of this compound and its analogs is evaluated using a variety of in vitro cell-based assays to confirm target engagement and functional effects.

For its activity as a potential NK2 antagonist, functional assays are critical. These include:

Rabbit Pulmonary Artery (RPA) Assay: This assay measures the ability of a compound to antagonize the contraction of the rabbit pulmonary artery induced by an NK2 agonist, providing a measure of functional potency (pA2 value). nih.gov

Human Bladder Smooth Muscle Assay: This assay assesses the antagonist's ability to inhibit contractions in human bladder tissue, providing a pKb value that indicates potency in a human-derived tissue. nih.gov

For potential activity as a kinase inhibitor, cell-based assays are used to measure effects on cell viability and proliferation:

Studies on related benzamide derivatives have utilized human cancer cell lines (e.g., breast cancer) to demonstrate that treatment can decrease cell viability and induce apoptosis. nih.gov

Additionally, for other potential activities, such as antiviral effects, cell lines like HepG2.2.15 have been used to evaluate the anti-Hepatitis B virus (HBV) activity of related benzamide derivatives. researchgate.net

Antiproliferative and Cytotoxicity Studies in Relevant Cell Lines

No specific antiproliferative or cytotoxicity data for this compound has been identified in the public domain. However, studies on other substituted benzamides demonstrate a range of activities. For instance, the compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) has shown significant anti-tumor activities in various human prostate cancer cell lines, including both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) lines. nih.gov The half-maximal inhibitory concentrations (IC50) for NCDDNB were determined to be 2.5 µM in CWR-22 and PC-3 cells, and 6.5 µM in DU-145 cells. nih.gov In contrast, the cytotoxicity towards a normal bone marrow cell line (HS-5) was significantly lower, with an IC50 of 25 µM. nih.gov

Similarly, various 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and evaluated for their anticancer activity. nih.gov Compounds with chlorine atoms at the C-2 and C-6 positions of the purine (B94841) ring demonstrated the highest activity against leukemic cell lines K562 and HL-60, with IC50 values in the low micromolar range. nih.gov These findings highlight the potential for antiproliferative effects within the broader class of benzamide-containing molecules, though specific data for this compound is absent.

Enzyme Kinetic Studies with this compound

There are no publicly available enzyme kinetic studies specifically investigating this compound. Research on related compounds suggests that the benzamide scaffold can be incorporated into enzyme inhibitors. For example, a series of N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides were synthesized and identified as potent non-competitive inhibitors of alkaline phosphatase, with one compound exhibiting an inhibition constant (Ki) of 1.15 µM. researchgate.net

Furthermore, the design of new 4-methylbenzamide derivatives has been explored for the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways. nih.gov Some of these compounds were designed as type 2 inhibitors, which bind to an inactive conformation of the kinase. nih.gov This indicates that the 4-methylbenzamide structure can serve as a backbone for developing enzyme inhibitors, but the specific enzymatic targets and kinetic parameters for this compound have not been documented.

Mechanism of Action Elucidation at the Cellular Level

In Vivo Preclinical Biological Activity Investigations (Non-human Animal Models)

No in vivo preclinical studies in animal models have been reported for this compound. The following sections outline the types of studies that would be necessary for such an investigation, drawing on general practices in preclinical research.

Selection and Characterization of Appropriate Animal Models for this compound Evaluation

The selection of an appropriate animal model would depend on the intended therapeutic target. For anticancer research, immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cell lines are implanted to study tumor growth and response to treatment. For other indications, specific disease-induced or transgenic models would be required. For instance, in a preclinical study of a different compound for liver and pancreatic cancer, male rats were treated with diethyl nitrosamine (B1359907) (DEN) and carbon tetrachloride (CCl4) to induce carcinogenesis. benthamscience.com The choice of animal model is a critical step in evaluating the in vivo potential of a new chemical entity.

Efficacy Studies of this compound in Preclinical Disease Models

Efficacy studies would involve administering this compound to the selected animal models and evaluating its effect on disease progression. In an oncology setting, this would typically involve measuring tumor volume over time and comparing it to a control group. For example, a preclinical trial of a neuroprotective agent in rodent models of ischemic stroke assessed the reduction in brain infarction as a primary endpoint. biorxiv.org Such studies are essential to determine if the in vitro activity of a compound translates to a therapeutic effect in a living organism.

Tissue Distribution and Accumulation Profiles in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial. Studies on other chlorinated compounds in rats have shown that tissue distribution can vary. For example, after intravenous administration of di-n-octyltin dichloride, the highest amounts of radioactivity were found in the liver and kidney. nih.gov In another study with a polychlorinated biphenyl (B1667301) sulfate (B86663), concentrations in the liver, kidney, lung, and brain were measured over time to understand its distribution and clearance. nih.gov These types of studies would be necessary to determine where this compound accumulates in the body and how it is eliminated, which has significant implications for both efficacy and potential toxicity.

Metabolite Identification and Metabolic Pathways in Animal Systems (excluding human metabolism)

The metabolism of aromatic amines and amides is a complex process involving multiple enzymatic pathways. For compounds containing a 3,4-dichloroaniline (B118046) (3,4-DCA) group, metabolic transformations are expected to occur on both the dichlorinated phenyl ring and the amide linkage. In studies with other dichlorinated aromatic compounds in rats, key metabolic reactions include hydroxylation of the aromatic ring, N-acetylation, and conjugation reactions. nih.govnih.govnih.gov

For instance, the metabolism of 3,4-DCA itself in plants has been shown to involve N-glucosylation and N-malonylation. nih.gov While the specific conjugating enzymes differ in animals, this highlights the susceptibility of the amino group to conjugation. In rats, the metabolism of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide, another compound with a dichlorophenyl group, resulted in a variety of metabolites formed through decyanation and cyclization reactions. nih.gov

A study on the pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats revealed that the compound underwent extensive metabolism, with the primary metabolite being 3,4-dichloro-cinnamic acid, formed through hydrolysis of the amide bond. nih.gov Other identified metabolic pathways included dealkylation and oxidation. nih.gov Similarly, the in vivo metabolism of benzphetamine in rats showed that aromatic hydroxylation and N-demethylation were major metabolic routes. nih.gov

Based on these findings with related compounds, the predicted metabolic pathways for this compound in animal systems would likely involve:

Hydrolysis of the amide bond: This would be a primary metabolic step, leading to the formation of 3,4-dichloroaniline and 4-methylbenzoic acid.

Aromatic hydroxylation: Hydroxylation could occur on either the 3,4-dichlorophenyl ring or the 4-methylphenyl ring, leading to the formation of various phenolic metabolites.

N-acetylation: The primary amine metabolite, 3,4-dichloroaniline, could undergo N-acetylation to form N-acetyl-3,4-dichloroaniline.

Conjugation: The hydroxylated metabolites and the primary amine could undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.

The following table summarizes the potential metabolites of this compound based on the metabolism of structurally similar compounds in animal models.

Metabolite Proposed Precursor Metabolic Reaction
3,4-DichloroanilineThis compoundAmide hydrolysis
4-Methylbenzoic acidThis compoundAmide hydrolysis
Hydroxylated this compoundThis compoundAromatic hydroxylation
N-Acetyl-3,4-dichloroaniline3,4-DichloroanilineN-acetylation
Glucuronide and sulfate conjugatesHydroxylated metabolites, 3,4-dichloroanilineGlucuronidation, Sulfation

It is important to note that these are hypothesized pathways, and definitive identification of the metabolites of this compound would require specific in vivo and in vitro metabolic studies in relevant animal species.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The relationship between the chemical structure of this compound and its biological activity, as well as its physicochemical properties, can be inferred from studies on analogous benzamide derivatives.

Elucidation of Pharmacophoric Features of this compound

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netnih.govyoutube.commdpi.comnih.gov For benzamide derivatives, several key pharmacophoric features have been identified that are likely relevant to the activity of this compound.

Studies on various N-substituted benzamides have highlighted the importance of:

Aromatic rings: The presence of two aromatic rings, in this case, the 3,4-dichlorophenyl ring and the 4-methylphenyl ring, is a common feature in many biologically active benzamides. researchgate.netnih.gov These rings often engage in hydrophobic and π-π stacking interactions within the target's binding site.

Hydrogen bond donors and acceptors: The amide linkage (-CONH-) provides a crucial hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are often involved in key interactions with amino acid residues in the active site of the target protein. researchgate.netnih.gov

Halogen atoms: The chlorine atoms on the phenyl ring can act as halogen bond donors and also influence the electronic properties and lipophilicity of the molecule, which can impact its biological activity. nih.gov

A general pharmacophore model for a benzamide derivative like this compound would likely include two aromatic features, a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic centers. The specific spatial arrangement of these features would be critical for its biological activity.

Rational Design Principles for this compound Analogs with Enhanced Biological Potency

Rational drug design aims to develop new compounds with improved activity and selectivity based on an understanding of the target and ligand properties. nih.govnih.govresearchgate.net For this compound, several principles can be applied to design more potent analogs.

Substitution on the Phenyl Rings:

Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring are critical. Studies on related compounds have shown that electron-withdrawing groups, such as chlorine, can enhance biological activity. nih.gov Exploring different halogen substitutions (e.g., fluorine, bromine) or other electron-withdrawing groups at various positions on this ring could lead to more potent compounds.

4-Methylphenyl Ring: Modification of the 4-methyl group could also modulate activity. Replacing it with other small alkyl groups or electron-withdrawing/donating groups could fine-tune the electronic and steric properties of this part of the molecule.

Modification of the Amide Linker: The amide bond is a key interaction point. While significant modifications might disrupt essential hydrogen bonding, subtle changes, such as N-methylation, could alter the conformational flexibility and metabolic stability of the molecule. nih.gov However, N-methylation has also been shown to abolish activity in some series of amides. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can lead to improved potency or pharmacokinetic properties. For example, the phenyl rings could be replaced with other aromatic or heteroaromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unair.ac.idacs.orgacs.orgacs.org While no specific QSAR models for this compound were found, studies on related benzamide derivatives provide insights into the types of descriptors that are likely to be important for its activity.

QSAR models for various benzamides have often included the following types of descriptors:

Descriptor TypeDescriptionPotential Relevance to this compound
Electronic Descriptors Describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.The electron-withdrawing chlorine atoms and the electron-donating methyl group will significantly influence the electronic distribution and reactivity.
Steric/Topological Descriptors Describe the size, shape, and connectivity of the molecule, such as molecular weight, volume, and various shape indices.The overall size and shape of the molecule, including the dihedral angles between the rings, will be critical for fitting into the binding site of a target protein.
Hydrophobic Descriptors Describe the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).The dichlorophenyl and methylphenyl moieties contribute to the molecule's hydrophobicity, which is often important for membrane permeability and binding to hydrophobic pockets.

A QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents found that LogD (a measure of lipophilicity at a specific pH) and shadow indices (related to molecular shape) were important for activity. unair.ac.id Another QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors highlighted the importance of hydrophobic character and hydrogen bond donating groups for inhibitory activity. nih.gov These findings suggest that a predictive QSAR model for analogs of this compound would likely incorporate a combination of electronic, steric, and hydrophobic descriptors.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. The key conformational features of N-arylbenzamides are the torsion angles around the amide bond and the bonds connecting the amide to the phenyl rings.

The conformation of the amide bond itself is generally planar, with the N-H and C=O bonds often found in an anti conformation. nih.gov However, the relative orientation of the two phenyl rings can vary significantly. Crystal structure analysis of N-(2,4-dichlorophenyl)benzamide revealed that the amide group forms a dihedral angle of 33.0° with the benzoyl ring, while the two phenyl rings are nearly coplanar. nih.gov In contrast, for other substituted benzamides, the rings can be significantly twisted relative to each other.

The conformational flexibility of the molecule allows it to adopt different shapes in solution. The lowest energy conformation may not be the bioactive conformation. The ability of the molecule to adopt the specific conformation required for binding to the receptor is crucial for its potency. Conformational analysis, often performed using computational methods, can help to identify the likely bioactive conformation and guide the design of more rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency. For example, the introduction of bulky substituents can restrict rotation around certain bonds and favor a particular conformation. nih.gov

Computational Chemistry and Molecular Modeling of N 3,4 Dichlorophenyl 4 Methylbenzamide

Quantum Chemical Studies of N-(3,4-dichlorophenyl)-4-methylbenzamide

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for calculating other properties accurately.

Following optimization, various electronic properties can be calculated. These include total energy, dipole moment, and the distribution of electron density. The reactivity of the molecule can be assessed through calculated parameters such as chemical hardness, softness, and electronegativity. For instance, a study on other benzamide (B126) derivatives might use DFT to predict their stability and reactivity, providing a template for the expected outcomes for this compound.

Table 1: Illustrative DFT-Calculated Parameters for a Benzamide Derivative (Note: This table is illustrative and does not represent actual data for this compound.)

ParameterIllustrative ValueSignificance
Total Energy-1500 HartreesIndicates the stability of the molecule.
Dipole Moment4.5 DebyeMeasures the overall polarity of the molecule.
Chemical Hardness (η)1.5 eVRepresents resistance to change in electron distribution.
Electronegativity (χ)3.0 eVIndicates the power of the molecule to attract electrons.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the chlorine atoms, indicating these are regions prone to electrophilic attack. Conversely, the hydrogen atom of the amide group would exhibit a positive potential (blue color), marking it as a site for nucleophilic attack.

Mulliken population analysis is another method used to quantify the partial charge on each atom in the molecule. This analysis provides a numerical representation of the charge distribution, complementing the visual information from the MEP map.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich 4-methylphenyl ring, while the LUMO might be distributed over the dichlorophenyl ring and the amide linkage.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative and does not represent actual data for this compound.)

OrbitalIllustrative Energy (eV)Primary Location
HOMO-6.24-methylphenyl ring
LUMO-1.8Dichlorophenyl ring and amide group
HOMO-LUMO Gap4.4 eVIndicates moderate chemical stability.

Molecular Docking Simulations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

In a molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a target protein. The simulation would explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, if this compound were to be investigated as a kinase inhibitor, it would be docked into the ATP-binding pocket of a specific kinase. The analysis would reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the protein's backbone. The dichlorophenyl and methylphenyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Illustrative Ligand-Protein Interactions for a Benzamide-based Inhibitor (Note: This table is illustrative and does not represent actual data for this compound.)

Ligand GroupProtein ResidueInteraction TypeIllustrative Distance (Å)
Amide N-HAspartic Acid (ASP)Hydrogen Bond2.9
Carbonyl C=OLysine (LYS)Hydrogen Bond3.1
Dichlorophenyl RingLeucine (LEU)Hydrophobic3.8
4-methylphenyl RingValine (VAL)Hydrophobic4.0

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be employed to find other molecules with similar structures or properties that might have improved activity or other desirable characteristics.

This process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the target protein's binding site. In ligand-based virtual screening, a known active ligand (in this case, this compound) is used as a template to search for other molecules with similar 2D or 3D features. This approach can accelerate the discovery of new and potentially more potent ligands.

Fragment-Based Drug Design Approaches Utilizing the Benzamide Core

Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and linked together to create more potent, drug-like molecules. The benzamide core of this compound serves as a versatile scaffold in FBDD due to its favorable physicochemical properties and its ability to form key interactions within protein binding sites.

The general principles of FBDD involve screening a library of fragments to identify those that bind to the target of interest. nih.gov These fragments typically adhere to the "Rule of Three," which suggests a molecular weight of less than 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP (cLogP) of no more than three. Once identified, these fragments can be optimized through several strategies, including:

Fragment Growing: Extending the fragment to interact with adjacent pockets in the binding site.

Fragment Linking: Connecting two or more fragments that bind to different regions of the target.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

In the context of the this compound scaffold, the benzamide core acts as a central anchor. For instance, studies on related 4-methylbenzamide (B193301) derivatives have focused on preserving the N-(substituted-phenyl)-4-methylbenzamide backbone while introducing various substituents to enhance biological activity. sigmaaldrich.com This approach leverages the established binding of the core structure while exploring new chemical space to improve potency and selectivity. The design strategy often involves identifying key pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic regions, that are crucial for interaction with the target protein. sigmaaldrich.comnih.gov

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions within a biological environment, such as a protein binding pocket.

MD simulations would allow for the exploration of the potential energy landscape of this compound, identifying low-energy conformations and the barriers to their interconversion. Such studies would typically involve solvating the molecule in a water box and running simulations for several nanoseconds to observe its dynamic behavior.

Table 1: Comparison of Dihedral Angles in Related Benzamide Structures

CompoundDihedral Angle Between Aromatic RingsReference
N-(2,6-dichlorophenyl)-4-methylbenzamide79.7(1)° nih.gov
N-(3,4-dimethylphenyl)-4-methylbenzamide (Molecule 1)52.6(1)°
N-(3,4-dimethylphenyl)-4-methylbenzamide (Molecule 2)10.5(1)°

This table presents data for illustrative purposes from structurally related compounds.

MD simulations are instrumental in understanding how a ligand like this compound behaves within the binding pocket of a biological target, such as a protein kinase. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key protein-ligand interactions, and the role of water molecules in mediating these interactions.

For a given protein-ligand complex, an MD simulation would track the movements of both the ligand and the protein residues over time. This can reveal:

The stability of hydrogen bonds and hydrophobic interactions.

Conformational changes in the protein upon ligand binding.

The residence time of the ligand in the binding pocket.

Studies on similar benzamide derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. tandfonline.com For example, simulations of benzamide inhibitors bound to the FtsZ protein have shown crucial hydrogen bond interactions with specific residues, confirming the binding mode. tandfonline.com Similarly, MD simulations of inhibitors in the active site of human dipeptidyl peptidase III have highlighted the importance of specific chemical groups for stable binding. nih.gov These approaches can be directly applied to study the interaction of this compound with its putative biological targets.

Advanced In Silico Methodologies in this compound Research

Beyond classical molecular modeling, advanced computational techniques are being increasingly applied to accelerate the drug discovery process for compounds like this compound.

De novo design algorithms create novel molecules from scratch, either by assembling fragments or by generating new chemical structures within the constraints of a binding site. Starting with the this compound scaffold, these methods can be used to design new derivatives with improved properties.

One approach is to use the existing scaffold as a starting point and computationally "grow" new functional groups from specific attachment points. This process is guided by the topology and chemical properties of the target's binding pocket to ensure that the newly designed molecules have a high predicted binding affinity. A study on related 4-methylbenzamide derivatives employed a strategy of preserving the core backbone while introducing purine (B94841) derivatives as substituents on the methyl group of the 4-methylbenzamide moiety. sigmaaldrich.com This led to the discovery of new potential protein kinase inhibitors. sigmaaldrich.com This same strategy could be applied to this compound to generate novel derivatives with potentially enhanced activity.

Machine learning (ML) models are becoming increasingly powerful in drug design and optimization. These models can be trained on large datasets of chemical structures and their associated biological activities to learn complex structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) is a well-established computational method that falls under the umbrella of machine learning. A QSAR model for a series of benzamide derivatives would correlate their chemical structures, described by various molecular descriptors, with their biological activities. Such models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. For instance, 3D-QSAR models have been developed for benzamide analogues to provide insights into the structural requirements for their biological activity. tandfonline.com

More advanced ML techniques, such as deep neural networks and support vector machines, can also be applied. These models can be used for a variety of tasks, including:

Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Identifying potential off-target effects.

Guiding the optimization of lead compounds.

While specific ML models for this compound are not yet published, the methodologies are well-established and could be readily applied to a dataset of related benzamide analogues to guide future research.

Advanced Analytical Methodologies for Research on N 3,4 Dichlorophenyl 4 Methylbenzamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of N-(3,4-dichlorophenyl)-4-methylbenzamide, offering detailed insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. Through ¹H and ¹³C NMR, the precise electronic environment of each hydrogen and carbon atom in this compound can be mapped.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on both the 4-methylbenzoyl and the 3,4-dichlorophenyl rings, as well as the methyl group and the amide N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the amide functionality. The multiplicity (singlet, doublet, triplet, etc.) of these signals, arising from spin-spin coupling, provides crucial information about the connectivity of adjacent protons.

Similarly, the ¹³C NMR spectrum reveals a unique resonance for each carbon atom in the molecule, including the quaternary carbons. The chemical shifts provide evidence for the key functional groups, such as the carbonyl carbon of the amide and the carbons bonded to the chlorine atoms. While specific spectral data for this exact compound is not publicly available, analysis of related structures allows for the prediction of expected chemical shift ranges. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected Multiplicity Expected ¹³C Chemical Shift (δ, ppm)
Amide N-H 8.0 - 9.5 Singlet (broad) N/A
Aromatic C-H (4-methylbenzoyl) 7.2 - 7.9 Doublet 125 - 145
Aromatic C-H (3,4-dichlorophenyl) 7.3 - 8.0 Doublet, Doublet of Doublets 120 - 140
Methyl CH 2.3 - 2.5 Singlet 20 - 25
Amide C =O N/A N/A 165 - 170
Aromatic C -Cl N/A N/A 130 - 135
Aromatic C -N N/A N/A 135 - 140
Aromatic C -C=O N/A N/A 130 - 135

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₄H₁₁Cl₂NO. The calculated exact mass for the neutral molecule is 279.02177 Da. nih.gov

In addition to providing an accurate mass, tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pattern upon collision-induced dissociation. This pattern serves as a molecular fingerprint. For this compound, the most probable fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for benzanilide-type structures. mdpi.com This would lead to the formation of two primary fragment ions: the 4-methylbenzoyl cation and the 3,4-dichloroanilino radical cation or related fragments.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Ion Molecular Formula Predicted Exact Mass (m/z) Description
[M+H]⁺ C₁₄H₁₂Cl₂NO⁺ 280.02905 Protonated Molecular Ion
[C₈H₇O]⁺ C₈H₇O⁺ 119.04969 4-methylbenzoyl cation

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds such as N-(3,4-dichlorophenyl)benzamide and N-(4-chlorophenyl)-4-methylbenzamide offers significant insights. researchgate.netnih.gov In these analogous structures, the central amide group is typically planar, and there is a notable dihedral angle between the planes of the two aromatic rings. For instance, in N-(4-chlorophenyl)-4-methylbenzamide, this angle is 59.25°. nih.gov

A crucial aspect revealed by crystallography is the nature of intermolecular interactions. In benzanilides, molecules are often linked into chains or dimers by intermolecular N—H⋯O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.govnih.govnih.gov This hydrogen bonding is a key feature influencing the crystal packing.

Table 3: Comparative Crystallographic Data from Related Benzamide (B126) Structures

Parameter N-(4-chlorophenyl)-4-methylbenzamide nih.gov N-(3,5-dichlorophenyl)benzamide nih.gov N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide * nih.gov
Crystal System Triclinic Monoclinic Monoclinic
Space Group P-1 P2₁/c P2₁/c
Dihedral Angle Between Rings 59.25° 58.3° 82.5°
Key Intermolecular Interaction N—H⋯O Hydrogen Bonds N—H⋯O Hydrogen Bonds N—H⋯O(S) Hydrogen Bonds

*Note: This is a sulfonamide, not a carboxamide, shown for comparison of the dichlorophenyl moiety's influence.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. researchgate.netnih.gov

Key expected absorptions include the N-H stretching vibration of the secondary amide, the strong C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). Additionally, characteristic peaks for aromatic C-H stretching and C-Cl stretching will be present.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretch 3250 - 3400
Aromatic (C-H) Stretch 3000 - 3100
Amide (C=O) Stretch (Amide I) 1640 - 1680
Aromatic (C=C) Stretch 1450 - 1600
Amide (N-H) Bend (Amide II) 1510 - 1570

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation of Derivatives

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for analyzing this compound due to its aromatic and moderately polar nature. sielc.com

In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is then pumped through the column. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are separated based on their hydrophobicity.

The purity of an this compound sample is determined by monitoring the column eluent with a UV detector, typically set at a wavelength where the aromatic rings strongly absorb, such as 254 nm. researchgate.net A pure sample will ideally yield a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, and their relative concentrations can be estimated by comparing peak areas.

Table 5: Representative RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its analogs, GC-MS is particularly useful, especially when dealing with derivatives or degradation products that exhibit sufficient volatility and thermal stability.

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. The column's stationary phase separates the sample components based on their differential partitioning between the stationary and mobile phases. Analogs of this compound with lower molecular weights or less polar functional groups will typically elute faster.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for structural elucidation and confirmation.

In some cases, derivatization is necessary to increase the volatility and thermal stability of the analytes. For amide-containing compounds, silylation is a common technique. However, for certain impurities or analogs like dimethylamine in related amide solvents, derivatization with reagents such as benzoyl chloride can be employed to form a more stable and chromatographically suitable product, like N,N-dimethylbenzamide, which can then be readily analyzed by GC-MS nih.gov. This approach allows for the precise determination of volatile impurities that may be present in samples of this compound nih.gov.

The table below illustrates typical GC-MS parameters that could be optimized for the analysis of a volatile analog.

Table 1: Illustrative GC-MS Operating Parameters

Parameter Setting Purpose
Gas Chromatograph
Column Type Rtx-5 Amine (or similar) Provides good separation for amine-containing or related compounds.
Column Dimensions 30 m x 0.32 mm x 1.50 µm Standard dimensions for high-resolution separation.
Carrier Gas Helium Inert gas for sample transport through the column.
Flow Rate 2.0 mL/min Optimized for efficient separation and peak shape.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min Temperature gradient to separate compounds with different boiling points.
Mass Spectrometer
Ionization Mode Electron Impact (EI) Standard, robust ionization method creating reproducible fragmentation patterns.
Ionization Energy 70 eV Standard energy for generating characteristic mass spectra.
Mass Range 50-500 amu Scans a wide range to capture the parent ion and key fragments.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound Stereoisomers

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause unwanted side effects chromatographyonline.com. Therefore, the ability to separate and quantify stereoisomers is critical in pharmaceutical research. Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations due to its efficiency, speed, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC) afmps.beamericanpharmaceuticalreview.comchiraltech.com.

SFC utilizes a mobile phase, typically carbon dioxide (CO2), heated and pressurized above its critical point, resulting in a "supercritical fluid" with properties of both a liquid and a gas. This mobile phase has low viscosity and high diffusivity, allowing for higher flow rates and faster separations without compromising efficiency chromatographyonline.comafmps.be.

For the chiral separation of this compound stereoisomers, if a chiral center is present, SFC would be the method of choice. The process involves a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. Polysaccharide-based stationary phases are among the most common and effective for a wide range of compounds chromatographyonline.com.

Method development in chiral SFC often involves screening a variety of CSPs and mobile phase modifiers (co-solvents) to achieve the best separation researchgate.net. Organic modifiers like methanol or ethanol are added to the CO2 to enhance analyte solubility and improve peak shape chromatographyonline.com. Acidic or basic additives may also be used to improve the chromatography of acidic or basic compounds, respectively chromatographyonline.com.

Table 2: Typical Chiral SFC Screening Strategy

Parameter Conditions Screened Rationale
Chiral Stationary Phases (CSPs) Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ These four polysaccharide-based columns are complementary and have a high success rate for resolving a wide range of chiral compounds researchgate.net.
Mobile Phase Supercritical CO2 with co-solvent CO2 is the primary mobile phase; co-solvents modify selectivity.
Co-solvents (Modifiers) Methanol, Ethanol, Isopropanol Protic organic modifiers are preferred and can significantly influence enantioselectivity chromatographyonline.comafmps.be.
Additives Diethylamine (for basic compounds), Trifluoroacetic Acid (for acidic compounds) Additives (0.1-2% v/v) can improve peak shape and resolution chromatographyonline.com.
Flow Rate 2.0 - 5.0 mL/min Higher flow rates enable faster analysis times compared to HPLC afmps.be.

| Back Pressure | 150 bar | Maintains the supercritical state of the CO2 mobile phase. |

Quantitative Analytical Methods for Research Applications

Development of Robust Bioanalytical Methods for this compound in Biological Matrices

Bioanalytical methods are essential for quantifying a compound in biological matrices such as blood, plasma, urine, or tissue homogenates rfppl.co.in. These measurements are fundamental to understanding the pharmacokinetics of a potential drug candidate. For this compound, a robust bioanalytical method would likely be developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and versatility rfppl.co.injneonatalsurg.com.

The development process consists of three main stages: sample preparation, chromatographic separation, and mass spectrometric detection rfppl.co.in.

Sample Preparation : This step is crucial for removing interferences from the biological matrix (e.g., proteins, salts, lipids) that can suppress the MS signal or damage the instrument jneonatalsurg.com. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) rfppl.co.in. LLE, for example, is a simple and cost-effective method that separates the analyte from the aqueous biological matrix into an immiscible organic solvent rfppl.co.in.

Chromatographic Separation : Reversed-phase HPLC is typically used to separate the analyte from any remaining endogenous components before it enters the mass spectrometer. A C18 column is often a good starting point, with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol).

Detection : Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity. The analyte is first ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion (typically the protonated molecule [M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity in Research Settings

Once a bioanalytical method is developed, it must be validated to ensure it is reliable, reproducible, and suitable for its intended purpose jneonatalsurg.comresearchgate.net. Method validation is performed according to guidelines from regulatory bodies like the FDA and EMA jneonatalsurg.com. The key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability gavinpublishers.comresearchgate.net.

Accuracy : This measures the closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery researchgate.netikev.org. An acceptable range is typically within ±15% of the nominal value (±20% at the lower limit of quantification).

Precision : This describes the degree of agreement among multiple measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) researchgate.net. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Sensitivity : The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision researchgate.net.

Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components gavinpublishers.com.

Linearity and Range : The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0 researchgate.net.

Table 3: Typical Validation Parameters and Acceptance Criteria

Parameter Measurement Acceptance Criteria
Accuracy % Recovery of QC samples (Low, Mid, High) Mean value within 85-115% of nominal value.
Precision % CV of QC samples (Low, Mid, High) ≤15% CV (≤20% at LLOQ).
Linearity Correlation coefficient (r²) of calibration curve r² ≥ 0.99.
Sensitivity (LLOQ) Lowest standard on the curve Must be quantifiable with accuracy within 80-120% and precision ≤20% CV.
Selectivity Analysis of blank matrix from multiple sources No significant interfering peaks at the retention time of the analyte.

| Stability | Freeze-thaw, short-term, long-term stability | Analyte concentration should remain within ±15% of the initial value. |

Advanced Detection Techniques for Trace Analysis of this compound

Trace analysis involves detecting and quantifying substances at very low concentrations. In pharmaceutical research, this is critical for applications such as metabolite identification, impurity profiling, and environmental monitoring. For this compound, advanced detection techniques coupled with chromatography are essential for achieving the required sensitivity.

High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy and resolution. This allows for the determination of the elemental composition of an unknown compound and can differentiate the analyte from background interferences with very similar nominal masses, thereby increasing confidence in identification at trace levels.

Tandem Mass Spectrometry (MS/MS) : As mentioned previously, MS/MS in SRM/MRM mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity jneonatalsurg.com. By monitoring a specific fragmentation transition unique to the analyte, chemical noise is minimized, allowing for detection at picogram (pg) or even femtogram (fg) levels.

Fluorescence Detection : If this compound or its analogs are naturally fluorescent or can be derivatized with a fluorescent tag, HPLC with fluorescence detection (HPLC-FLD) can be an extremely sensitive alternative to MS nih.govbioanalysis-zone.com. Fluorescence detection can achieve limits of detection comparable to mass spectrometry but is often more cost-effective nih.gov. The sensitivity is enhanced because only a small subset of molecules fluoresce, leading to very low background signals bioanalysis-zone.com.

Future Directions and Emerging Research Avenues for N 3,4 Dichlorophenyl 4 Methylbenzamide Research

Exploration of Novel Biological Roles and Applications

The core structure of N-(3,4-dichlorophenyl)-4-methylbenzamide, featuring a benzamide (B126) scaffold, is present in numerous compounds with established biological activities. Derivatives of 4-methylbenzamide (B193301) have been investigated for their potential as anticancer agents, specifically as protein kinase inhibitors. nih.gov Furthermore, related N-phenylbenzamide structures have demonstrated antibacterial and antifungal properties. mdpi.com This suggests that a primary avenue of future research should be the comprehensive screening of this compound for a wide range of biological activities.

Future research should systematically evaluate the compound against various targets. An initial broad-based screening could uncover previously unknown biological effects, paving the way for more focused studies. For instance, its antitumor potential could be assessed against a panel of human cancer cell lines, such as those for colon carcinoma and non-small cell lung cancer, where other benzamide derivatives have shown activity. nih.govresearchgate.net Similarly, its antimicrobial efficacy could be tested against clinically relevant bacterial and fungal strains. mdpi.comscielo.br

Table 1: Hypothetical Biological Screening Cascade for this compound

Screening Phase Assay Type Potential Targets/Models Objective
Primary Screen In vitro cell proliferation assayPanel of 60 human cancer cell lines (e.g., NCI-60)Identify potential anticancer activity
Antimicrobial susceptibility testingGram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans)Determine antimicrobial spectrum
Enzyme inhibition assaysKinases, Histone Deacetylases (HDACs), Monoamine OxidasesIdentify specific molecular targets
Secondary Screen Mechanism of action studiesCell cycle analysis, apoptosis assays, biofilm formation assaysElucidate the mode of action for primary hits
In vitro toxicologyAssays on normal human cell lines (e.g., fibroblasts)Assess preliminary cytotoxicity
Tertiary Screen In vivo studiesXenograft mouse models for cancer, infection modelsEvaluate efficacy in a living organism

Development of this compound as Chemical Probes for Biological Systems

High-quality chemical probes are essential tools for dissecting biological pathways and validating new drug targets. mdpi.com The development of this compound into a chemical probe could provide a powerful reagent for studying cellular processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in its native cellular environment. nih.gov

To be utilized as a chemical probe, the core structure of this compound would need to be chemically modified. This could involve the introduction of a reporter tag, such as a fluorescent group for use in microscopy and flow cytometry, or a biotin (B1667282) tag for affinity purification and identification of protein targets via mass spectrometry. nih.gov Another strategy involves creating a "clickable" version by incorporating an alkyne or azide (B81097) handle, allowing for versatile labeling through click chemistry. The development of such probes would be contingent on first identifying a specific biological target with high affinity, as discovered through the screening efforts outlined previously.

Table 2: Potential Modifications of this compound for Chemical Probe Development

Modification Attached Group Intended Application Example Research Question
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine)Confocal Microscopy, Flow CytometryWhat is the subcellular localization of the compound's target?
Affinity Probe BiotinAffinity Purification, Mass SpectrometryWhat proteins does the compound bind to within the cell?
Photoaffinity Probe Photoreactive group (e.g., benzophenone)Covalent capture of target proteinsWhich protein is the direct binding partner of the compound?
Clickable Probe Alkyne or Azide groupBio-orthogonal ligationHow can we visualize the compound's distribution in a living organism?

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Activity

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics data integration. mdpi.com Studying changes in genes (genomics), mRNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) simultaneously can reveal the complete mechanism of action of a compound, from its molecular target to its downstream pathway effects. biotech-asia.org

For example, treating a cancer cell line with this compound and subsequently analyzing the proteome and phosphoproteome could reveal which signaling pathways are perturbed. mdpi.com Integrating this with transcriptomic data can clarify whether these changes occur at the gene expression level or post-transcriptionally. Metabolomic analysis would then highlight alterations in cellular metabolism, providing a complete picture of the cellular response. This integrative approach is crucial for identifying biomarkers of response and understanding potential resistance mechanisms. biotech-asia.org

Table 3: Illustrative Multi-Omics Integration Plan for this compound

Omics Platform Data Generated Potential Insights
Transcriptomics (RNA-Seq) Differential gene expression profilesIdentification of genes and pathways regulated by the compound.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications (e.g., phosphorylation)Identification of direct or indirect protein targets and affected signaling networks.
Metabolomics (LC-MS/GC-MS) Alterations in metabolite levelsUnderstanding the compound's impact on cellular metabolism and bioenergetics.
Integrated Analysis Combined pathway and network analysisA systems-level understanding of the compound's mechanism of action.

Advanced Computational Methodologies in this compound Drug Discovery and Design

Advanced computational methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. scispace.com For this compound, in silico techniques can be employed to predict its biological targets, design more potent derivatives, and assess their drug-like properties.

Molecular docking studies could be performed to screen the compound against libraries of known protein structures, helping to generate hypotheses about its molecular targets. mdpi.commdpi.com Should a primary target be identified, docking can be used to understand the specific binding interactions, guiding the rational design of new analogues with improved affinity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate chemical structures with biological activities, enabling the prediction of the potency of newly designed compounds. scispace.commdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the pharmacokinetic and safety profiles of virtual compounds, ensuring that research efforts are focused on candidates with a higher probability of success. mdpi.com

Table 4: Hypothetical In Silico Analysis of this compound Derivatives

Derivative Modification Predicted Docking Score (kcal/mol) with Target X Predicted Caco-2 Permeability Predicted hERG Inhibition
Parent Compound N/A-7.5ModerateLow Risk
Derivative 1 Add 4-fluoro to methylphenyl ring-8.2ModerateLow Risk
Derivative 2 Replace 4-methyl with 4-methoxy-7.8HighLow Risk
Derivative 3 Add hydroxyl to dichlorophenyl ring-8.5LowMedium Risk

Collaborative and Interdisciplinary Research Initiatives on this compound and its Derivatives

The successful translation of a chemical compound from a laboratory curiosity to a useful tool or therapeutic requires a collaborative and interdisciplinary effort. Advancing the study of this compound will necessitate partnerships between chemists, biologists, computational scientists, and pharmacologists.

Synthetic chemists would be responsible for the synthesis of the parent compound and the creation of focused libraries of derivatives for structure-activity relationship studies. researchgate.net Cell biologists and biochemists would perform the biological assays to determine the activity and mechanism of action. nih.govresearchgate.net Computational biologists would conduct the in silico studies to guide the design process and interpret complex multi-omics data. researchgate.net Establishing formal collaborations, perhaps through academic-industrial partnerships or multi-institutional grants, would provide the necessary infrastructure and diverse expertise to thoroughly investigate the potential of this compound and its future derivatives.

Table 5: Outline of a Potential Interdisciplinary Research Project

Research Phase Lead Discipline Collaborating Disciplines Key Objective
1. Hit Identification Cell Biology/BiochemistryChemistryScreen the compound for biological activity.
2. Target Validation Molecular BiologyComputational BiologyIdentify and validate the molecular target(s).
3. Lead Optimization Medicinal ChemistryComputational Chemistry, PharmacologyDesign and synthesize derivatives with improved potency and drug-like properties.
4. Preclinical Evaluation PharmacologyToxicology, BiologyAssess the efficacy and safety of lead candidates in preclinical models.

Q & A

Q. What are the recommended synthetic methodologies for N-(3,4-dichlorophenyl)-4-methylbenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methylbenzoic acid with 3,4-dichloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous dichloromethane. Reaction efficiency is optimized by maintaining a 1:1.2 molar ratio of acid to amine, stirring at 25°C for 12–24 hours, and monitoring completion via TLC. Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • ¹H NMR : Look for aromatic protons in the δ 7.0–8.0 ppm range (meta/para-substituted benzene rings) and a singlet for the methyl group (δ ~2.4 ppm) on the benzamide moiety.
  • ¹³C NMR : Identify the carbonyl carbon (δ ~165–170 ppm) and aromatic carbons (δ 120–140 ppm). Cross-validate with data from structurally analogous benzamides .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer : After synthesis, residual coupling agents (e.g., DCC) are removed via filtration. Use recrystallization from ethanol/water (4:1 v/v) to isolate crystalline product. Final purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can fluorescence spectroscopy be employed to study this compound, and what experimental conditions maximize sensitivity?

  • Methodological Answer : Fluorescence intensity is solvent-, pH-, and temperature-dependent. Optimal conditions for analysis (λex = 340 nm, λem = 380 nm):
ParameterOptimal Value
Solvent Ethanol
pH 5.0
Temperature 25°C
Stability tests show fluorescence intensity remains constant for >2 hours post-dissolution. Limit of detection (LOD) is 0.269 mg/L .

Q. What crystallographic tools and software are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, anisotropic displacement parameters improve accuracy .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or rotational flexibility in the dichlorophenyl group .

Q. How can in vitro receptor binding assays guide pharmacological profiling of this compound?

  • Methodological Answer : Screen for μ-opioid receptor (MOR) affinity using competitive binding assays with [³H]DAMGO as a radioligand. Prepare test compound in DMSO (≤0.1% final concentration) and measure inhibitory constants (Ki) via nonlinear regression analysis. Compare with structurally related U-drugs (e.g., U-47700) to infer SAR trends .

Q. How should researchers address contradictory NMR data when characterizing this compound?

  • Methodological Answer :
  • Signal Splitting : If unexpected coupling patterns arise (e.g., para-substituent splitting), verify sample purity and consider dynamic effects (e.g., rotational barriers).
  • Chemical Shift Deviations : Cross-reference with computed spectra (DFT/B3LYP/6-31G*) or database entries (e.g., PubChem CID 86886-82-0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.